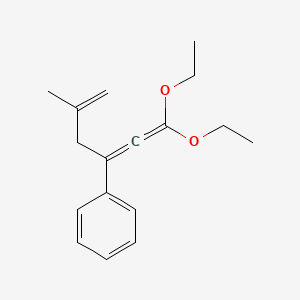
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene is an organic compound that features a benzene ring substituted with a complex aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene likely involves multiple steps, including the formation of the triene system and the introduction of ethoxy groups. A possible synthetic route could start with the preparation of the triene intermediate, followed by the addition of ethoxy groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The triene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions could target the triene system or the ethoxy groups, leading to different products.
Substitution: The benzene ring and the ethoxy groups can participate in substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene could have applications in several scientific fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying the effects of triene systems on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, or other materials.
Mécanisme D'action
The mechanism of action for (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzene derivatives with aliphatic chains and functional groups, such as:
- (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene analogs with different substituents.
- Other triene-containing benzene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential reactivity of the triene system, which could lead to unique chemical and biological properties.
Propriétés
Numéro CAS |
922173-83-9 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
InChI |
InChI=1S/C17H22O2/c1-5-18-17(19-6-2)13-16(12-14(3)4)15-10-8-7-9-11-15/h7-11H,3,5-6,12H2,1-2,4H3 |
Clé InChI |
OMWLSSQECBQSFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C=C(CC(=C)C)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



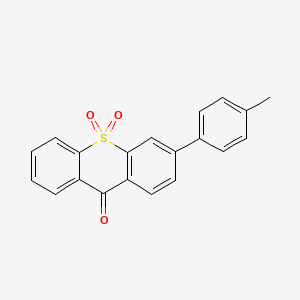
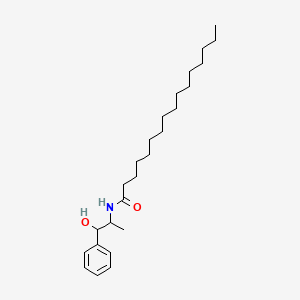
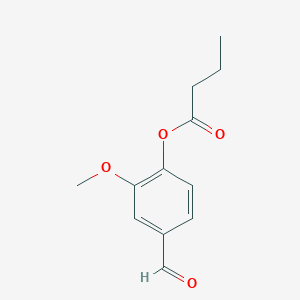
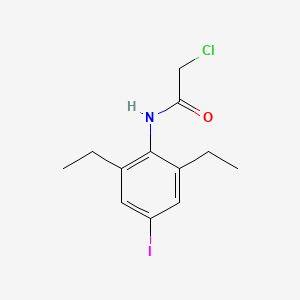
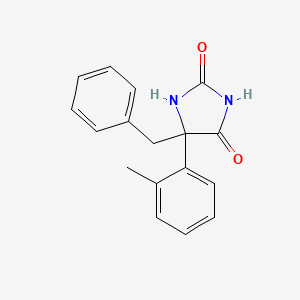
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
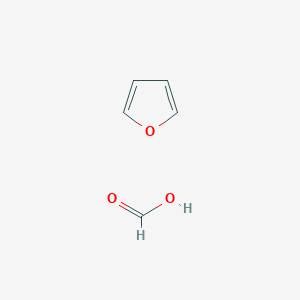
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
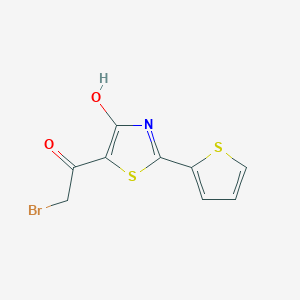
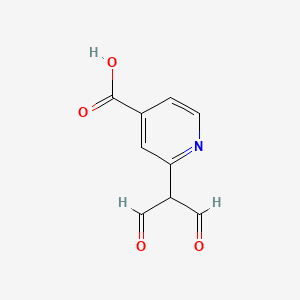
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
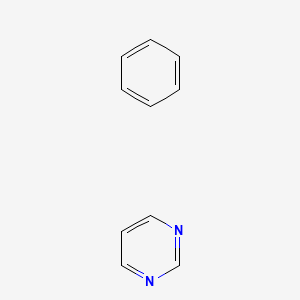
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
